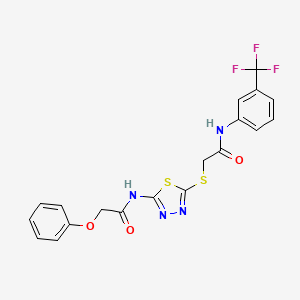
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H15F3N4O3S2 and its molecular weight is 468.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H16F3N3O3S. Its structure features a thiadiazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and biological activity, while the phenoxyacetamide moiety contributes to its interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
| Compound | Target Organism | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | Xanthomonas oryzae pv. oryzicola | 30% | 100 |
| 51m | Xanthomonas oryzae pv. oryzae | 56% | 100 |
These results suggest that the compound may possess considerable potential as an antibacterial agent, outperforming some commercial bactericides .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For example, derivatives similar to this compound have shown promising results against different cancer cell lines:
| Cell Line | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5-substituted thiadiazoles | 3.3 | |
| HEK293T (Normal Human Cells) | 5-substituted thiadiazoles | 34.71 |
The studies indicate that these compounds can selectively inhibit cancer cell growth while having minimal effects on normal cells.
Antiviral Activity
Recent investigations into the antiviral properties of thiadiazole derivatives suggest they may inhibit viral replication effectively. Some studies report moderate to high antiviral action akin to established antiviral drugs like acyclovir, targeting DNA synthesis in viruses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant inhibition rates compared to control groups .
- Cancer Cell Viability : A series of experiments conducted on various cancer cell lines revealed that compounds related to this compound significantly reduced cell viability in a dose-dependent manner .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)12-5-4-6-13(9-12)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIRRSLCPADSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














